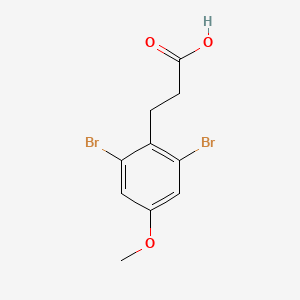

3-(2,6-dibromo-4-methoxyphenyl)propanoicacid

Description

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a methoxy group at the para position and bromine atoms at the ortho positions of the phenyl ring. Its structure combines electron-withdrawing bromine substituents with the electron-donating methoxy group, creating unique electronic and steric properties.

Properties

IUPAC Name |

3-(2,6-dibromo-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKTYUCNQOVLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid typically involves the bromination of 4-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of 4-methoxyphenylpropanoic acid.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products

Oxidation: 3-(2,6-Dibromo-4-carboxyphenyl)propanoic acid.

Reduction: 3-(4-Methoxyphenyl)propanoic acid.

Substitution: 3-(2,6-Dihydroxy-4-methoxyphenyl)propanoic acid or 3-(2,6-Diamino-4-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(i) 3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid ()

- Structure : Dichloro and hydroxyl groups at positions 3,5,4 vs. dibromo and methoxy in the target compound.

- Key Differences :

- Halogen Effects : Chlorine (smaller, less polarizable) vs. bromine (larger, stronger electron-withdrawing effect) may alter acidity and binding interactions.

- Substituent Position : Hydroxyl in the dichloro analog increases hydrogen-bonding capacity compared to the methoxy group in the target compound.

- Biological Activity : The dichloro derivative showed selective antimicrobial activity against E. coli and S. aureus . Brominated analogs may exhibit enhanced lipophilicity and membrane penetration.

(ii) 3-Amino-3-(2,6-Difluoro-4-Methoxyphenyl)Propanoic Acid ()

- Structure: Difluoro and methoxy groups at 2,6,4 positions, with an amino group on the propanoic chain.

- Key Differences: Halogen Type: Fluorine’s high electronegativity vs. bromine’s polarizability.

- Implications: The amino group may enhance solubility in aqueous media but reduce stability under acidic conditions.

Methoxy-Substituted Analogs

(i) 3-(2-Methoxyphenyl)Propanoic Acid ()

- Structure : Methoxy at ortho vs. para position.

- Electronic Effects: Para-methoxy allows resonance stabilization of the phenyl ring, enhancing electron donation compared to ortho substitution.

(ii) 3-(4-Methoxyphenyl)Pyrazole and Thiazole Derivatives ()

- Structure: Methoxy-phenyl attached to heterocycles (pyrazole/thiazole) vs. propanoic acid.

- Key Differences: Acidity: Propanoic acid’s carboxylic acid group (pKa ~4.8) is more acidic than heterocyclic NH groups. Bioactivity: Heterocycles often enhance target specificity in drug design, whereas propanoic acids may favor broader antimicrobial or anti-inflammatory effects.

Ester Derivatives

(i) 3-(Methylthio)Propanoic Acid Methyl/Ethyl Esters ()

- Structure: Methylthio and ester groups vs. brominated phenylpropanoic acid.

- Key Differences: Volatility: Esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma compounds, unlike the non-volatile carboxylic acid form .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | Predicted pKa (COOH) | LogP (Lipophilicity) |

|---|---|---|---|

| 3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid | ~368 | ~3.5–4.0 | ~2.8–3.5 |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 249 | ~4.2 (COOH), ~9.8 (OH) | ~1.5–2.0 |

| 3-(Methylthio)propanoic acid methyl ester | 150 | Non-acidic (ester) | ~1.0–1.5 |

Research Implications

- Antimicrobial Potential: Brominated analogs likely outperform chlorinated ones in lipophilicity, enhancing membrane disruption in pathogens .

- Synthetic Utility : The methoxy group’s para position stabilizes intermediates in organic synthesis, as seen in triazine derivatives () and heterocycles ().

- Limitations: Direct data on the target compound is absent; further studies on brominated phenylpropanoic acids are needed to validate theoretical predictions.

Biological Activity

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid, also known by its chemical name and CAS number 444663-45-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid moiety attached to a dibromomethoxyphenyl group. The presence of bromine atoms and a methoxy group contributes to its unique chemical properties, which may influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with brominated phenolic structures have been shown to possess antimicrobial properties. For instance, bromophenols derived from marine algae exhibit significant inhibition against various pathogens .

- Anticancer Activity : Studies have demonstrated that brominated compounds can induce apoptosis in cancer cell lines. For example, certain bromophenols have been reported to inhibit cell proliferation in ovarian cancer cell lines through mechanisms such as DNA repair alteration and reactive oxygen species (ROS) production .

Antimicrobial Effects

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid's potential antimicrobial effects are supported by the activities of similar brominated compounds. These compounds have shown efficacy against bacteria and fungi, suggesting that this compound may also exhibit similar properties.

Anticancer Properties

The anticancer potential of 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid can be inferred from studies on related compounds. For instance:

- Cytotoxicity : In vitro studies have shown that bromophenols can effectively inhibit the growth of cancer cells such as SK-OV-3 (ovarian cancer) and HepG2 (liver cancer) with IC50 values indicating their potency .

- Mechanisms of Action : The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. Specific pathways involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity and modulation of ROS levels .

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of various brominated phenolic compounds found that certain derivatives exhibited significant growth inhibition in cancer cell lines. The study highlighted that these compounds could induce apoptosis through mitochondrial pathways .

- In Vivo Studies : An animal model demonstrated that a structurally similar compound could inhibit tumor growth in xenograft models, emphasizing the potential for therapeutic applications in oncology .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.